Product packaging for 3-Chloro-1-(1H-indol-1-yl)propan-1-one(Cat. No.:CAS No. 88150-23-6)

3-Chloro-1-(1H-indol-1-yl)propan-1-one

Cat. No.: B3359998
CAS No.: 88150-23-6
M. Wt: 207.65 g/mol
InChI Key: XRTBEGXVQOHRGF-UHFFFAOYSA-N
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Description

3-Chloro-1-(1H-indol-1-yl)propan-1-one is a synthetic indole derivative of significant interest in medicinal chemistry and antifungal research. Indole derivatives are recognized for their structural versatility and diverse biological activities, making them central to the design of compounds targeting a wide array of diseases . This compound features a propan-1-one chain substituted with a chlorine atom at the 3-position, linked to the nitrogen (N1) of the indole scaffold, a structure that serves as a valuable intermediate for further chemical modifications and structure-activity relationship (SAR) studies. The primary research value of this compound lies in its potential as a precursor for the development of novel antifungal agents. Structurally related 1-(1H-indol-3-yl) derivatives have demonstrated potent fungicidal activity against standard and clinical isolates of Candida albicans , Candida glabrata , Candida parapsilosis , and Aspergillus niger at concentrations ranging from 0.250 to 1 mg/mL . The indole scaffold is a key pharmacophore in advanced antifungal research, particularly in the development of azole derivatives that target the fungal P450-dependent enzyme lanosterol 14α-demethylase (CYP51) . Inhibition of this enzyme disrupts ergosterol biosynthesis, a critical component of the fungal cell membrane, leading to increased membrane permeability and fungal cell death . Furthermore, research on analogous 1-(1H-indol-3-yl)propan-1-one derivatives indicates additional value as microbial tyrosinase inhibitors, showing inhibition rates up to ~28% at 0.250 mg/mL, which is relevant for studies in melanogenesis and enzymatic browning . Researchers utilize this chlorinated indole derivative as a key building block in the synthesis of more complex molecules. It is particularly suited for nucleophilic substitution reactions, where the chloro group can be displaced by various nitrogen-containing heterocycles, such as piperidines, to create novel compounds for biological screening . Modern synthetic approaches, including microwave-assisted synthesis, are often employed to efficiently access such indole derivatives . This compound is presented for research applications only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10ClNO B3359998 3-Chloro-1-(1H-indol-1-yl)propan-1-one CAS No. 88150-23-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-1-indol-1-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO/c12-7-5-11(14)13-8-6-9-3-1-2-4-10(9)13/h1-4,6,8H,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRTBEGXVQOHRGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2C(=O)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80536291
Record name 3-Chloro-1-(1H-indol-1-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80536291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88150-23-6
Record name 3-Chloro-1-(1H-indol-1-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80536291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Chloro 1 1h Indol 1 Yl Propan 1 One and Analogous Structures

Direct N-Acylation Approaches

Direct N-acylation of the indole (B1671886) ring is a common and effective method for the synthesis of N-acylindoles. This approach typically involves the reaction of an indole derivative with an appropriate acylating agent, such as an acyl chloride.

Acylation of 1H-Indole or its Derivatives with 3-Chloropropionyl Chloride or Related Reagents

The most direct route to 3-Chloro-1-(1H-indol-1-yl)propan-1-one involves the N-acylation of 1H-indole with 3-chloropropionyl chloride. This reaction is a standard procedure for forming N-acylindoles and is often carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

A specific example of this methodology is the synthesis of the analogous compound, 3-Chloro-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one. In this procedure, 2,3-dihydro-1H-indole (indoline) is treated with 3-chloropropionyl chloride in acetone (B3395972) at an elevated temperature. The reaction proceeds to completion, and after removal of the solvent, the product is isolated in quantitative yield. libretexts.org

Reaction Scheme for an Analogous Synthesis:

Reactant 1Reactant 2SolventTemperatureYieldReference
2,3-dihydro-1H-indole3-Chloropropionyl chlorideAcetone70°CQuantitative libretexts.org

Catalyst-Mediated N-Acylation Strategies (e.g., NHC-Catalysis, Brønsted Acid Catalysis)

To improve the efficiency and selectivity of N-acylation, various catalytic systems have been developed. These methods often allow for milder reaction conditions and can tolerate a wider range of functional groups.

N-Heterocyclic Carbene (NHC) Catalysis: N-Heterocyclic carbenes have emerged as powerful organocatalysts for a variety of chemical transformations, including the acylation of indoles. In one reported strategy, NHCs are used to catalyze the synthesis of 2-aryl indoles, demonstrating their utility in facilitating reactions involving the indole nucleus. While not a direct N-acylation with an acyl chloride, this highlights the potential of NHC catalysis in indole functionalization.

Brønsted Acid Catalysis: Brønsted acids can also be employed to promote the acylation of indoles. For instance, a Brønsted acidic ionic liquid has been shown to effectively catalyze the C3-acylation of N-unsubstituted indoles with acid anhydrides under microwave irradiation, affording the desired products in good to excellent yields with high regioselectivity. Although this method targets the C3 position, it demonstrates the principle of using Brønsted acids to activate the indole ring towards acylation.

Chemoselective Acylation Techniques

The indole nucleus possesses multiple reactive sites, making chemoselective functionalization a significant challenge. Acylation can occur at the nitrogen atom (N1) or at the C3 position of the indole ring. Developing methods that selectively target the nitrogen atom is crucial for the synthesis of N-acylindoles.

One approach to achieve chemoselective N-acylation is through the use of specific acylating agents and reaction conditions. For example, the use of thioesters as a stable acyl source has been reported for the mild, efficient, and highly chemoselective N-acylation of indoles. acs.org This method provides a valuable alternative to the often more reactive and less selective acyl chlorides. acs.org

Another strategy involves the use of a catalytic amount of a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to promote the chemoselective acylation of the N(sp2)–H bond of indoles. This technique has been successfully applied to the preparation of various indoleamides. acs.org

Synthesis via Functionalization of Propanone Scaffolds

Introduction of Chlorine Atom to 1-(1H-indol-1-yl)propan-1-one Analogues

The introduction of a chlorine atom at the α-position of a ketone, such as 1-(1H-indol-1-yl)propan-1-one, is a well-established transformation in organic chemistry. This reaction, known as α-halogenation, can be carried out under either acidic or basic conditions.

Under acidic conditions, the reaction proceeds through an enol intermediate. The ketone is treated with a chlorinating agent, such as chlorine (Cl₂) or N-chlorosuccinimide (NCS), in the presence of an acid catalyst. The acid promotes the formation of the enol, which then acts as a nucleophile and attacks the electrophilic chlorine source. masterorganicchemistry.com

In basic media, the reaction occurs via an enolate intermediate. A base is used to deprotonate the α-carbon, forming an enolate which then reacts with the chlorinating agent. However, in basic conditions, polyhalogenation can be a competing side reaction. wikipedia.org

General Mechanism of Acid-Catalyzed α-Chlorination of a Ketone:

Protonation of the carbonyl oxygen by the acid catalyst.

Tautomerization to the enol form.

Nucleophilic attack of the enol on the electrophilic chlorine source.

Deprotonation to yield the α-chloro ketone.

Chlorinating AgentCatalyst/ConditionsKey IntermediateReference
Cl₂, Br₂, I₂Acid (e.g., HBr, AcOH)Enol masterorganicchemistry.com
Cl₂, Br₂, I₂Base (e.g., NaOH)Enolate wikipedia.org
N-Chlorosuccinimide (NCS)Acid or BaseEnol or Enolate mdpi.com

Reactions Involving α-Halo Ketones as Building Blocks in Heterocyclic Synthesis

α-Halo ketones are versatile building blocks in organic synthesis due to the presence of two electrophilic sites: the carbonyl carbon and the α-carbon bearing the halogen. nih.govresearchgate.net This dual reactivity makes them valuable precursors for the construction of a wide variety of heterocyclic systems.

For example, α-halo ketones are key starting materials in the Hantzsch pyrrole (B145914) synthesis, where they react with a β-dicarbonyl compound and ammonia or a primary amine to form substituted pyrroles. researchgate.net They are also utilized in the synthesis of thiazoles through reaction with thioamides. researchgate.net

In the context of indole chemistry, α-halo ketones can be used to synthesize more complex, fused heterocyclic systems. The electrophilic nature of both the carbonyl group and the α-carbon allows for sequential or tandem reactions with nucleophilic sites on the indole ring or its derivatives, leading to the formation of novel polycyclic structures.

Multi-Component Reactions for Indole-Propanone Assemblies

Multi-component reactions (MCRs) represent a highly efficient strategy in synthetic chemistry, allowing for the construction of complex molecules from three or more simple starting materials in a single, one-pot operation. nih.govarkat-usa.org This approach is prized for its atom economy, reduction of waste, and ability to rapidly generate libraries of structurally diverse compounds. arkat-usa.orgsemanticscholar.org In the context of indole chemistry, MCRs have been primarily exploited for functionalization at the C-3 position or for the assembly of complex indole-fused heterocyclic systems. arkat-usa.orgsemanticscholar.orgnih.gov

While direct MCRs for the one-step synthesis of N-acylated indoles like this compound are less common, the principles of MCRs can be adapted to create analogous and more complex structures. For instance, MCRs involving an indole, an aldehyde (like formaldehyde), and an amine hydrochloride have been used to assemble indole-fused seven-membered heterocycles such as oxadiazepines and thiadiazepines. semanticscholar.orgnih.govrsc.org These reactions showcase the ability to functionalize both the N-H and the C-2 position of the indole ring in a single transformation. semanticscholar.org

Another relevant MCR is the Mannich reaction, which involves the aminoalkylation of an acidic proton located on a carbon atom. The condensation of an indole, an aldehyde, and an amine leads to the formation of gramine derivatives, which are versatile intermediates for further synthesis. arkat-usa.org Although this typically occurs at the C-3 position, the underlying principle of combining multiple components to achieve a target structure is central to MCR methodology. The development of novel MCRs remains a significant goal, with the potential to provide direct and modular access to N-acyl indoles and their derivatives by carefully selecting starting components that can assemble to form the desired propanone side chain. nih.gov

Green Chemistry and Sustainable Synthetic Routes

The principles of green chemistry aim to design chemical processes that minimize the use and generation of hazardous substances, reduce waste, and improve energy efficiency. chemistryjournals.netbeilstein-journals.orgjocpr.com This paradigm shift is increasingly influencing the synthesis of indole derivatives, moving away from traditional methods that often rely on harsh reagents and volatile organic solvents. jddhs.com

A key strategy in green chemistry is the elimination of volatile organic solvents, which are major contributors to chemical waste and environmental pollution. jddhs.com For the acylation of indoles, solvent-free methods, often coupled with microwave irradiation, have emerged as powerful and sustainable alternatives. rsc.orgmdpi.com

Microwave-assisted Friedel-Crafts acylation of indoles under solvent-free conditions provides a rapid and efficient route to 3-acylindoles. mdpi.com For example, using neutral alumina (Al₂O₃) as a reusable catalyst, a variety of indoles can be acylated with acid anhydrides or acid chlorides in good to high yields within minutes. rsc.org This method avoids the problems associated with traditional Lewis acid catalysts like AlCl₃, which are moisture-sensitive, required in stoichiometric amounts, and generate significant waste. rsc.org The use of a solid support like alumina not only facilitates the reaction but also simplifies product purification.

Indole DerivativeAcylating AgentConditionsYield (%)Reference
IndoleAcetic AnhydrideAl₂O₃, MW, 10 min94 rsc.org
5-BromoindolePropionyl ChlorideMW, 120 °C, 30 min84 mdpi.com
2-MethylindoleAcetic AnhydrideAl₂O₃, MW, 15 min92 rsc.org
5-NitroindoleAcetic AnhydrideAl₂O₃, MW, 10 min85 rsc.org

This table presents data on solvent-free acylation of indoles, a reaction analogous to the synthesis of the title compound.

Biocatalysis utilizes enzymes as natural catalysts to perform chemical transformations with high selectivity and efficiency under mild, aqueous conditions. tudelft.nl This approach is a cornerstone of green chemistry, offering an environmentally benign alternative to conventional chemical methods. acs.org

In the context of indole-propanone structures, biocatalysis is particularly relevant for the synthesis of chiral analogues. The stereoselective reduction of a prochiral ketone is a well-established enzymatic transformation. researchgate.net Ketoreductases (KREDs), often from sources like baker's yeast or overexpressed in E. coli, can reduce the carbonyl group of a propanone side chain to a secondary alcohol with exceptionally high enantioselectivity. tudelft.nlresearchgate.net This enzymatic reduction provides access to chiral alcohols that are valuable intermediates in pharmaceutical synthesis. The reaction typically employs a cofactor regeneration system to recycle the expensive nicotinamide adenine dinucleotide (NAD(P)H). tudelft.nl

Beyond reductions, other enzymatic transformations are being explored. For instance, the enzyme transketolase catalyzes asymmetric carbon-carbon bond formation, which could be envisioned in novel synthetic routes to build ketone side chains. ucl.ac.uk Furthermore, vanadium-dependent haloperoxidases have been used for the cleavage of thioketals, demonstrating the expanding scope of enzymes in synthetic organic chemistry to perform reactions that traditionally require harsh reagents. acs.org

While transition metal catalysis has been a dominant force in organic synthesis, there is a growing emphasis on developing metal-free methodologies to enhance sustainability, reduce costs, and avoid toxic metal residues in final products. researchgate.netresearchgate.net The functionalization of the indole core is a prime area where metal-free approaches have gained significant traction. nih.gov

For C-3 functionalization of indoles, which is electronically analogous to N-1 functionalization, various metal-free methods have been developed. These include alkylations, arylations, and acylations using organocatalysts or simple reagents. researchgate.netresearchgate.net For example, an iodine-catalyzed reaction has been used for the C-3 arylation of indoles with cyclohexanones. researchgate.net Similarly, a transition metal-free system using Cs₂CO₃/Oxone® can mediate the C-3 alkylation of indoles with alcohols via a hydrogen autotransfer-type mechanism. chemrxiv.org

The Friedel-Crafts acylation of indoles, a key step in forming the propanone moiety, can be achieved using reduced-metal catalysis. While traditional Lewis acids are often used, more environmentally friendly metal triflates (e.g., Y(OTf)₃) can be used in catalytic amounts. nih.gov These catalysts are water-tolerant and can be recovered and reused, aligning with green chemistry principles. nih.gov Boron trifluoride etherate (B(C₆F₅)₃) has also been reported as a catalyst for the transfer of alkyl groups to the C-3 position of indoles under metal-free conditions. researchgate.net

Reaction TypeCatalyst/ReagentKey FeaturesReference
C-3 AlkylationCs₂CO₃/Oxone®Metal-free, hydrogen autotransfer mechanism chemrxiv.org
C-3 ArylationIodineMetal-free, cascade reaction researchgate.net
C-H BorylationB(C₆F₅)₃Metal-free C-H activation nih.gov
3-AcylationY(OTf)₃Catalytic, reusable, water-tolerant nih.gov
C-H AminationDDQMetal-free, operationally simple acs.org

This table summarizes various metal-free or reduced-metal catalytic systems for the functionalization of the indole ring.

Stereoselective Synthesis of Chiral Analogues

The synthesis of single-enantiomer compounds is of paramount importance, particularly in the pharmaceutical industry, as different enantiomers can have vastly different biological activities. The creation of chiral analogues of this compound could involve introducing a stereocenter on the propanone side chain or on a substituted indole ring.

Asymmetric synthesis of such analogues can be achieved through several catalytic strategies. One of the most direct methods is the enantioselective reduction of the ketone moiety, as discussed under biocatalytic approaches (Section 2.4.2). In addition to enzymes, chiral chemical catalysts can be employed. For instance, transition metal-based transfer hydrogenation using a chiral ligand can convert the ketone to a chiral alcohol with high enantiomeric purity. researchgate.net

Alternatively, a stereocenter can be established during the construction of the carbon skeleton. Cobalt-catalyzed enantioselective hydroalkylation of alkenes has been developed for the synthesis of chiral α,α-dialkyl indoles, demonstrating a method to create a stereogenic carbon atom adjacent to the indole nitrogen. nih.gov Organocatalysis also offers powerful tools for stereoselective synthesis. Chiral Brønsted acids have been used to catalyze the asymmetric formal [3+2] cycloaddition of indoles with ketimines, producing complex chiral spiro-indoline structures with excellent enantioselectivity. nih.gov Similarly, N-heterocyclic carbenes (NHCs) have emerged as potent organocatalysts for the asymmetric synthesis of various chiral molecules, including pyranone-fused indole derivatives. researchgate.net These advanced catalytic methods provide a versatile toolkit for accessing chiral analogues of indole-propanone structures for further investigation. mdpi.commdpi.com

Chemical Reactivity and Transformation Mechanisms of 3 Chloro 1 1h Indol 1 Yl Propan 1 One

Reactivity of the α-Chloroketone Moiety

The 3-chloropropan-1-one side chain is an α-chloroketone, a class of compounds known for its high reactivity. The chlorine atom, being a good leaving group, and the adjacent electron-withdrawing carbonyl group create an electrophilic center at the carbon bearing the chlorine, making it susceptible to several reaction pathways.

Nucleophilic Substitution Reactions (e.g., formation of amino-, alkoxy-, or thio-propanones)

One of the most straightforward reactions of the α-chloroketone moiety is nucleophilic substitution, where the chloride ion is displaced by a variety of nucleophiles. This provides a versatile route to a range of 3-substituted 1-(1H-indol-1-yl)propan-1-one derivatives.

Amination: Reaction with primary or secondary amines leads to the formation of the corresponding 3-amino-1-(1H-indol-1-yl)propan-1-one derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride formed. Such aminoketone structures are valuable intermediates in pharmaceutical synthesis. For example, the synthesis of optically active 3-amino-1-propanol derivatives, key intermediates for drugs like fluoxetine (B1211875) and duloxetine, often proceeds from related β-haloketone or β-aminoketone precursors. rsc.orgwikipedia.org

Alkoxylation: Treatment with alkoxides, such as sodium methoxide (B1231860) or ethoxide, results in the formation of 3-alkoxy-1-(1H-indol-1-yl)propan-1-one. These reactions are generally performed in the corresponding alcohol as the solvent.

Thiolation: Similarly, reaction with thiolates (RS⁻) or thiols in the presence of a base yields 3-thio-1-(1H-indol-1-yl)propan-1-one derivatives.

The table below summarizes these nucleophilic substitution reactions.

Nucleophile (Nu-H / Nu⁻)Reagent ExampleProductProduct Class
Primary/Secondary Amine (R₂NH)Methylamine (CH₃NH₂)3-(Methylamino)-1-(1H-indol-1-yl)propan-1-oneAminoketone
Alcohol/Alkoxide (ROH / RO⁻)Sodium Methoxide (NaOCH₃)3-Methoxy-1-(1H-indol-1-yl)propan-1-oneAlkoxyketone
Thiol/Thiolate (RSH / RS⁻)Sodium thiophenoxide (NaSPh)3-(Phenylthio)-1-(1H-indol-1-yl)propan-1-oneThioketone

Elimination Reactions to Form α,β-Unsaturated Ketones

In the presence of a base, particularly a sterically hindered, non-nucleophilic one, 3-Chloro-1-(1H-indol-1-yl)propan-1-one can undergo an elimination reaction. This process involves the removal of a proton from the carbon alpha to the carbonyl group (C-2) and the simultaneous expulsion of the chloride ion from C-3. nih.gov

This reaction typically proceeds through a concerted E2 mechanism. researchgate.net The base abstracts the acidic α-proton, leading to the formation of a double bond between C-2 and C-3 and the loss of the chloride leaving group. The product of this elimination is 1-(1H-indol-1-yl)prop-2-en-1-one, an α,β-unsaturated ketone (enone). researchgate.net The formation of the conjugated enone system is a strong thermodynamic driving force for this reaction. According to Zaitsev's rule, elimination reactions tend to form the more substituted, and thus more stable, alkene, which in this case is the conjugated enone. wikipedia.orgrsc.org

Rearrangement Reactions (e.g., Favorskii-type rearrangements, if mechanistically relevant)

The Favorskii rearrangement is a characteristic reaction of α-halo ketones possessing an acidic α'-proton when treated with a base. ddugu.ac.inmasterorganicchemistry.com This pathway is mechanistically relevant for this compound. The reaction is initiated by the formation of an enolate on the side of the ketone away from the chlorine atom (the α'-position). researchgate.netmasterorganicchemistry.com

The mechanism proceeds via the following steps:

A base (e.g., an alkoxide like sodium methoxide, RO⁻) abstracts an acidic proton from the C-2 position, forming an enolate.

The enolate undergoes an intramolecular nucleophilic attack on the carbon bearing the chlorine atom (C-3), displacing the chloride and forming a strained cyclopropanone (B1606653) intermediate. ddugu.ac.innih.gov

The nucleophilic base (RO⁻) then attacks the carbonyl carbon of the cyclopropanone ring.

The resulting tetrahedral intermediate collapses, leading to the cleavage of the cyclopropane (B1198618) ring. The ring opens to form the more stable carbanion, which is subsequently protonated by the solvent (e.g., the alcohol corresponding to the alkoxide base).

When an alkoxide is used as the base, this rearrangement yields an ester. For this compound, this would result in a rearranged product, such as methyl 2-(1H-indol-1-yl)propanoate, where the indole (B1671886) group has effectively migrated. masterorganicchemistry.comsigmaaldrich.com This reaction provides a powerful method for skeletal rearrangement and ring contraction in cyclic systems. sigmaaldrich.com

The following table summarizes the competing reaction pathways of the α-chloroketone moiety in the presence of a base.

Reaction TypeBase CharacteristicsTypical Product
Nucleophilic Substitution (Sₙ2) Strong, non-hindered nucleophile (e.g., CH₃O⁻, R₂NH)3-Substituted propanone
Elimination (E2) Strong, sterically hindered, non-nucleophilic base (e.g., t-BuOK)α,β-Unsaturated ketone
Favorskii Rearrangement Strong base, enolizable α'-proton (e.g., CH₃O⁻)Rearranged ester/acid/amide

Reactions Involving the Indole Nitrogen Atom

The N-acyl linkage fundamentally alters the reactivity of the indole nitrogen. It draws electron density away from the nitrogen and the indole ring system, making the nitrogen non-basic and non-nucleophilic.

N-Deprotonation and Subsequent Electrophilic Capture

In its structure, this compound is an N-acyl indole. The nitrogen atom at position 1 is part of an amide functional group, and therefore, it does not possess a proton. Consequently, N-deprotonation is not a possible reaction pathway for this molecule. The typical reactivity of the indole N-H proton, such as deprotonation followed by alkylation or acylation, is precluded by the presence of the 3-chloropropanoyl group.

Rearrangements and Cyclizations Influenced by the N-Acyl Linkage

The N-acyl side chain can participate in intramolecular reactions, leading to the formation of new ring systems. A significant potential transformation is an intramolecular Friedel-Crafts reaction. researchgate.netuwaterloo.ca This reaction involves the electrophilic substitution of the electron-rich indole ring by an electrophile generated from the N-acyl chain.

The reaction can be promoted by a Lewis acid (e.g., AlCl₃), which coordinates to and activates an electrophilic center on the side chain. Two main pathways are conceivable:

Intramolecular Acylation: The Lewis acid can activate the ketone carbonyl group, making it a more potent electrophile. The nucleophilic indole ring (typically at the C-2 or C-3 position, though C-3 is sterically hindered by being part of the fused ring system) could then attack this activated carbonyl. However, attack at C-2 to form a six-membered ring is more plausible. This would lead to a tricyclic ketone after rearomatization.

Intramolecular Alkylation: The Lewis acid can facilitate the formation of a carbocation by abstracting the chloride ion from C-3. The indole ring could then attack this carbocation. Attack from the C-2 position would result in the formation of a six-membered ring, leading to a pyrrolo[1,2-a]quinoline-type structure.

Such intramolecular cyclizations are powerful methods for constructing fused polycyclic systems. uwaterloo.ca The specific outcome would depend on the reaction conditions and the relative activation barriers for the different cyclization modes.

Reactivity of the Indole Ring System

The acylation of the indole nitrogen fundamentally alters the electron distribution within the heterocyclic system, influencing its susceptibility to various chemical transformations.

Electrophilic Aromatic Substitution Patterns and Regioselectivity (at C-2, C-3, C-4, C-5, C-6, C-7 positions)

The indole ring is an electron-rich aromatic system that typically undergoes electrophilic aromatic substitution (EAS) with a strong preference for the C-3 position. stackexchange.com However, the introduction of an electron-withdrawing acyl group on the nitrogen atom (N-1) deactivates the ring, particularly the pyrrole (B145914) moiety, towards electrophilic attack. This deactivation redirects electrophiles away from the C-2 and C-3 positions.

The regioselectivity of EAS on N-acylindoles is therefore directed towards the benzenoid ring (C-4, C-5, C-6, and C-7). The precise position of substitution is influenced by the reaction conditions and the specific electrophile used. For instance, nitration of N-acylindoles often leads to substitution at the C-5 or C-6 positions. umn.edu Under strongly acidic conditions, where the carbonyl oxygen can be protonated, the deactivating effect is enhanced, and substitution tends to favor the C-5 position, meta to the deactivating N-acyl group. umn.edu

Standard electrophilic reactions like the Vilsmeier-Haack formylation, which are highly efficient at the C-3 position of unsubstituted indoles, are generally impeded by N-acylation. pcbiochemres.comchemistrysteps.com Similarly, halogenation with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), which readily halogenate C-3 in indoles, would be expected to occur on the benzene (B151609) ring in this compound, or require more forcing conditions. nih.govrsc.org

ReactionTypical ReagentsExpected Major Regioselectivity on this compoundRationale
NitrationHNO3/H2SO4C-5 and C-6The N-acyl group deactivates the entire ring but directs substitution to the benzene portion, meta to the point of attachment (C-5) or para (C-6). umn.edumasterorganicchemistry.com
HalogenationBr2, Cl2, NBS, NCSC-5 and C-6Similar to nitration, substitution is directed to the less deactivated carbocyclic ring. nih.gov
Friedel-Crafts AcylationRCOCl/AlCl3C-5Requires harsh conditions; substitution occurs meta to the deactivating group on the benzenoid ring.
Vilsmeier-Haack FormylationPOCl3/DMFGenerally unreactiveThe N-acyl group deactivates the pyrrole ring, making C-3 formylation highly unfavorable. chemistrysteps.comorganic-chemistry.org

Nucleophilic Additions/Substitutions on the Indole Ring

Direct nucleophilic substitution on the indole ring is an inherently difficult reaction due to the electron-rich nature of the heterocycle. nih.gov In the case of this compound, this characteristic is even more pronounced. The N-acyl group significantly reduces the electron density of the ring system, yet not sufficiently to facilitate typical SNAr (Nucleophilic Aromatic Substitution) reactions, which usually require multiple, strong electron-withdrawing groups (like nitro groups) and a good leaving group on the ring itself. nih.gov

Furthermore, many nucleophilic transformations involving indoles proceed via initial deprotonation of the N-H bond to form a potent indole anion nucleophile. chemistrysteps.com The subject molecule, being N-acylated, lacks this acidic proton, precluding this entire class of reactions. Therefore, direct nucleophilic attack on any of the carbon atoms of the indole core (C-2, C-3, C-4, C-5, C-6, or C-7) of this compound is not considered a viable transformation under standard nucleophilic conditions. The primary site for nucleophilic attack on this molecule is the electrophilic carbon of the carbonyl group or the carbon bearing the chlorine atom in the side chain.

Oxidation and Reduction Pathways of the Indole Core

The reactivity of the indole core towards oxidation and reduction is modulated by the N-acyl substituent.

Reduction: The reduction of this compound can selectively target either the indole core or the N-acyl group, depending on the reducing agent employed.

Reduction of the Indole Core: The C-2=C-3 double bond of the indole nucleus can be reduced to form the corresponding indoline (B122111) derivative. This transformation can be achieved using reagents like sodium borohydride (B1222165) (NaBH4) in an acidic medium such as acetic acid or trifluoroacetic acid. quora.commasterorganicchemistry.com These conditions generate a more potent reducing species and facilitate protonation of the indole at C-3, making it susceptible to hydride attack.

Reduction of the Acyl Group: The carbonyl of the N-acyl group is an amide-like carbonyl, which is less reactive than a ketone or aldehyde. Mild reducing agents like sodium borohydride (NaBH4) under standard alcoholic solvent conditions are generally insufficient to reduce this group. quora.comwizeprep.comlibretexts.org In contrast, a powerful reducing agent like lithium aluminum hydride (LiAlH4) will readily reduce the amide carbonyl to a methylene (B1212753) group (-CH2-), affording N-(3-chloropropyl)indole. chemistrysteps.commasterorganicchemistry.com

ReagentTarget SiteProduct
NaBH4 in ROH/H2ONo reaction (on N-acyl or indole core)Starting material recovered
NaBH4 in Acetic AcidIndole Core (C2=C3)3-Chloro-1-(indolin-1-yl)propan-1-one
LiAlH4 followed by H2O workupN-Acyl Carbonyl (C=O)1-(3-Chloropropyl)-1H-indole

Oxidation: The C-2=C-3 double bond is the most electron-rich part of the indole and is susceptible to oxidation. However, the N-acyl group's deactivating nature makes the ring more resistant to oxidation compared to N-unsubstituted indoles. Oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) or ozone could potentially lead to cleavage of the C-2=C-3 bond or formation of oxindole (B195798) derivatives, but harsher conditions might be required. Selective oxidation of C2-alkyl substituted N-acylindoles to 3-oxindoles has been reported, suggesting that oxidation of the indole core is possible, though potentially complex. nih.gov

Transition Metal-Catalyzed Transformations

The presence of a halogenated side chain opens up possibilities for transition metal-catalyzed reactions, enabling further functionalization and the construction of complex molecular architectures.

Cross-Coupling Reactions (e.g., involving C-Cl bond activation)

The carbon-chlorine (C-Cl) bond in the 3-chloropropanoyl side chain can be activated by transition metal catalysts, most notably palladium complexes, to participate in cross-coupling reactions. This allows for the formation of a new carbon-carbon or carbon-heteroatom bond at this position. However, the substrate is a primary alkyl chloride, which presents challenges compared to the more commonly used aryl or vinyl halides.

Common cross-coupling reactions include:

Suzuki-Miyaura Coupling: This reaction would involve the coupling of the alkyl chloride with an organoboron reagent (e.g., a boronic acid or ester). While challenging for alkyl chlorides, specialized palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands have been developed to facilitate such sp3-sp2 or sp3-sp3 couplings. nih.gov A significant competing pathway is β-hydride elimination if the organopalladium intermediate is formed.

Sonogashira Coupling: This involves coupling with a terminal alkyne. It is typically catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orgyoutube.com Copper-free variants also exist. nih.gov This reaction is highly valuable for introducing alkynyl moieties.

Heck Coupling: This reaction with an alkene is less common for alkyl halides.

Buchwald-Hartwig Amination: This reaction would form a C-N bond by coupling with an amine.

For this compound, these reactions would compete with standard SN2 displacement of the chloride by the nucleophilic coupling partner or the base used in the reaction. The choice of catalyst, ligand, base, and solvent is critical to favor the desired cross-coupling pathway over side reactions.

Annulation Reactions and Heterocycle Formation

The structure of this compound is well-suited for intramolecular cyclization (annulation) reactions to form fused heterocyclic systems, which are prevalent in natural products and pharmaceuticals. pcbiochemres.com

Two primary pathways can be envisioned:

Intramolecular Friedel-Crafts Acylation: In the presence of a Lewis acid (e.g., AlCl3, InCl3), the carbonyl group can be activated, promoting an intramolecular electrophilic attack from the side chain onto the electron-rich indole ring. masterorganicchemistry.comnih.govresearchgate.net Attack at the nucleophilic C-2 position would lead to the formation of a six-membered ring, resulting in a pyrido[1,2-a]indol-6(7H)-one skeleton after tautomerization. Attack at the C-7 position of the benzene ring is also a possibility, yielding a different fused system.

Base-Mediated Intramolecular Nucleophilic Substitution: Treatment with a strong, non-nucleophilic base (e.g., NaH, LDA) can deprotonate the most acidic C-H bond on the indole ring, which is at the C-2 position. The resulting C-2 carbanion can then act as an intramolecular nucleophile, displacing the chloride from the side chain via an SN2 reaction. This would also lead to the formation of the pyrido[1,2-a]indol-6(7H)-one skeleton. This pathway avoids the harsh acidic conditions of the Friedel-Crafts reaction. rsc.org

These annulation strategies provide a powerful means to rapidly construct complex, polycyclic indole alkaloids and related structures from a relatively simple starting material. nih.govmdpi.com

Acid- and Base-Catalyzed Reactions and Their Mechanistic Implications

The chemical behavior of this compound under acidic and basic conditions is dictated by the interplay of its three key structural features: the indole ring, the N-acyl group (an amide), and the alkyl chloride on the propanone chain. The reactivity at each of these sites can be influenced or mediated by acid or base catalysts, leading to distinct transformation pathways.

Acid-Catalyzed Reactions

In the presence of an acid, the primary sites for protonation are the carbonyl oxygen and, to a lesser extent, the nitrogen of the indole ring. Protonation of the carbonyl oxygen significantly enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

The most prominent acid-catalyzed reaction for N-acylindoles, including this compound, is hydrolysis. acs.org Unlike many amides, the hydrolysis of N-acylindoles in acidic media proceeds through a mechanism that does not involve the protonated substrate in the rate-determining step. acs.org The mechanism is generally considered to be an A-2 type, where a water molecule attacks the carbonyl carbon. This is followed by proton transfer and subsequent cleavage of the N-C(O) bond to yield indole and 3-chloropropanoic acid.

Mechanistic Steps for Acid-Catalyzed Hydrolysis:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen atom by an acid catalyst (H₃O⁺), which activates the carbonyl group towards nucleophilic attack.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. acs.org

Proton Transfer: A proton is transferred from the oxonium ion to the indole nitrogen.

Elimination of Indole: The C-N bond cleaves, and the indole molecule, a relatively good leaving group, is eliminated. The positive charge on the nitrogen facilitates this cleavage.

Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule to yield 3-chloropropanoic acid and regenerate the acid catalyst.

It is important to note that the reaction conditions, such as the concentration of the acid, can be crucial. nptel.ac.in In highly concentrated acidic solutions, polymerization or other side reactions may occur. nptel.ac.in

Under certain conditions, acid catalysis can also promote intramolecular reactions. For instance, the presence of a Lewis acid could potentially facilitate an intramolecular Friedel-Crafts-type acylation, where the acyl group attacks the electron-rich C3 position of the indole ring, leading to cyclized products. However, this is generally less common for N-acylindoles compared to other indole derivatives.

Table 1: Summary of Expected Acid-Catalyzed Reactions and Products

Reaction Type Reagents/Conditions Major Product(s) Mechanistic Implications
Hydrolysis Dilute aq. H₂SO₄ or HCl, heat Indole, 3-Chloropropanoic acid A-2 mechanism, rate-determining step is the attack of water on the carbonyl carbon. acs.org
Intramolecular Cyclization Strong Lewis acid (e.g., AlCl₃), non-aqueous solvent Potential for cyclized ketones Electrophilic attack of the activated acyl group on the indole ring.

Base-Catalyzed Reactions

Under basic conditions, this compound exhibits different modes of reactivity. The primary reactions are hydrolysis of the N-acyl bond and elimination of the chloride ion.

The base-catalyzed hydrolysis of N-acylindoles, like their pyrrole counterparts, proceeds through the formation of a tetrahedral intermediate. acs.org The hydroxide (B78521) ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon.

Mechanistic Steps for Base-Catalyzed Hydrolysis:

Nucleophilic Attack: A hydroxide ion attacks the carbonyl carbon to form a tetrahedral intermediate. acs.org

Elimination of Indolate: The tetrahedral intermediate collapses, leading to the cleavage of the N-C(O) bond and the elimination of the indolate anion.

Protonation: The indolate anion is subsequently protonated by water in the reaction medium to form indole.

A competing reaction under basic conditions is the E2 elimination of hydrogen chloride from the 3-chloropropyl chain to form 1-(1H-indol-1-yl)prop-2-en-1-one. This reaction is facilitated by the presence of an acidic α-proton (adjacent to the carbonyl group) and a good leaving group (chloride).

Mechanistic Steps for E2 Elimination:

Proton Abstraction: A base abstracts a proton from the carbon alpha to the carbonyl group (C2), forming an enolate intermediate.

Chloride Elimination: The enolate rearranges, and the electron pair forms a double bond between C2 and C3, concurrently displacing the chloride ion in a concerted step.

The balance between hydrolysis and elimination is influenced by factors such as the strength of the base, temperature, and solvent. nptel.ac.inlibretexts.org Strong, sterically hindered bases tend to favor elimination, whereas aqueous hydroxide solutions at elevated temperatures may favor hydrolysis.

Table 2: Summary of Expected Base-Catalyzed Reactions and Products

Reaction Type Reagents/Conditions Major Product(s) Mechanistic Implications
Hydrolysis aq. NaOH or KOH, heat Indole, 3-Hydroxypropanoic acid (after initial formation of 3-chloropropanoate) Nucleophilic acyl substitution via a tetrahedral intermediate. acs.org
Elimination Strong, non-nucleophilic base (e.g., t-BuOK), aprotic solvent 1-(1H-indol-1-yl)prop-2-en-1-one E2 mechanism involving an enolate intermediate.

Advanced Structural Elucidation and Spectroscopic Analysis of 3 Chloro 1 1h Indol 1 Yl Propan 1 One and Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Complex Assignment and Conformational Analysis (e.g., 2D NMR, advanced pulse sequences)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 3-Chloro-1-(1H-indol-1-yl)propan-1-one. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments allows for the complete and unambiguous assignment of all proton and carbon signals. researchgate.netresearchgate.net

For this compound, the ¹H NMR spectrum would show characteristic signals for the indole (B1671886) ring protons (H-2 to H-7) and the protons of the 3-chloropropanoyl chain. The protons on the benzene (B151609) portion of the indole ring (H-4 to H-7) typically appear in the aromatic region (~7.2-8.1 ppm), while the indole H-2 and H-3 protons resonate at distinct chemical shifts. The methylene (B1212753) protons of the propanoyl chain (α and β to the carbonyl) would appear as triplets in the aliphatic region, with the methylene group adjacent to the chlorine atom expected to be further downfield due to the halogen's electron-withdrawing effect. youtube.comnih.gov

The ¹³C NMR spectrum provides information on all unique carbon atoms. organicchemistrydata.org The carbonyl carbon (C=O) is typically observed far downfield (~168-172 ppm). The carbon atoms of the indole ring appear in the aromatic region (~105-136 ppm), while the methylene carbons of the side chain resonate at higher field. nih.gov

To resolve ambiguities and confirm connectivity, 2D NMR techniques are employed. researchgate.net

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, confirming the connectivity between the adjacent methylene protons of the propanoyl chain and the coupling relationships among the aromatic protons on the indole ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears a proton. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds. This is crucial for identifying quaternary carbons (like the carbonyl carbon and C-3a/C-7a of the indole ring) and for confirming the connection of the propanoyl chain to the indole nitrogen through correlation of the α-methylene protons to the indole carbons (e.g., C-2 and C-7a). researchgate.net

Conformational analysis, particularly regarding the rotation around the N-C(O) single bond, can be investigated using Nuclear Overhauser Effect Spectroscopy (NOESY). This experiment detects through-space interactions between protons. For instance, NOE signals between the α-protons of the propanoyl chain and the H-2 and H-7 protons of the indole ring would provide evidence for the preferred rotational conformation (syn- or anti-periplanar) of the acyl group relative to the indole plane. imperial.ac.uklibretexts.orglibretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃

PositionPredicted ¹H δ (ppm), Multiplicity, J (Hz)Predicted ¹³C δ (ppm)Key HMBC Correlations (¹H → ¹³C)
Indole Ring
N-H- (N-Acylated)-
27.55, d, J=3.8116.5C-3, C-3a, C-7a
36.65, d, J=3.8107.8C-2, C-3a, C-4
3a-129.5-
47.60, d, J=8.0121.5C-3, C-5, C-7a
57.35, t, J=7.6125.0C-3a, C-4, C-6, C-7
67.45, t, J=7.6123.8C-4, C-5, C-7a
78.10, d, J=8.2114.0C-3a, C-5, C-6
7a-135.5-
Propanoyl Chain
1' (C=O)-169.0-
2' (-CH₂-)3.40, t, J=6.538.5C-1', C-3', C-2, C-7a
3' (-CH₂Cl)3.95, t, J=6.541.0C-1', C-2'

Note: These are predicted values based on known data for N-acylindoles and substituent effects. Actual experimental values may vary. nih.govrsc.org

Mass Spectrometry for Reaction Monitoring and Mechanistic Studies (e.g., HRMS for detection of intermediates or products)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis. wikipedia.org High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. For this compound (C₁₁H₁₀ClNO), HRMS would confirm its elemental composition, distinguishing it from other potential isobaric compounds.

Electron Ionization (EI) or Electrospray Ionization (ESI) followed by tandem MS (MS/MS) can be used to study the fragmentation pathways. uab.edu The fragmentation of N-acylindoles is often characterized by specific cleavage patterns that provide structural information. scirp.orgtsijournals.com

Key fragmentation pathways for this compound would likely include:

α-cleavage: Cleavage of the bond between the carbonyl carbon and the indole nitrogen, leading to an indolyl radical cation or, more likely, the formation of an acylium ion [CH₂ClCH₂CO]⁺.

McLafferty Rearrangement: While not a classic example, rearrangement involving the loss of a neutral molecule, such as the loss of chloropropene (C₃H₅Cl), could occur.

Cleavage of the N-acyl bond: The most characteristic fragmentation would be the cleavage of the N-C(O) bond, generating the stable indole cation ([C₈H₇N]⁺, m/z 117) and the 3-chloropropanoyl radical.

Loss of Chlorine: Fragmentation of the side chain could involve the loss of a chlorine radical (Cl·) or hydrogen chloride (HCl).

Table 2: Predicted Key Mass Fragments for this compound

Ion/FragmentProposed StructurePredicted m/z (for ³⁵Cl)Fragmentation Pathway
Molecular Ion [M]⁺[C₁₁H₁₀ClNO]⁺207Ionization of parent molecule
[M - Cl]⁺[C₁₁H₁₀NO]⁺172Loss of chlorine radical
[M - COCH₂CH₂Cl]⁺[C₈H₇N]⁺117Cleavage of N-acyl bond
[M - C₈H₆N]⁺[COCH₂CH₂Cl]⁺91Cleavage of N-acyl bond (acylium ion)
Indole fragment[C₈H₆N]⁺116Loss of H from indole cation

Note: The presence of chlorine would result in a characteristic isotopic pattern for chlorine-containing fragments (A+2 peak with ~32% the intensity of the A peak for one chlorine atom). libretexts.org

Furthermore, LC-MS can be used to monitor the progress of the synthesis reaction, for example, the acylation of indole with 3-chloropropanoyl chloride. nih.gov By analyzing aliquots of the reaction mixture over time, one can track the consumption of the indole starting material and the formation of the this compound product, allowing for reaction optimization.

Vibrational Spectroscopy (FT-IR, Raman) for Specific Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. nih.gov These techniques are complementary and are used to confirm the structure of this compound by identifying its characteristic vibrational modes. researchgate.net

The FT-IR spectrum is dominated by strong absorption bands corresponding to polar functional groups. For the title compound, the most prominent feature would be the intense absorption band for the amide/ketone carbonyl (C=O) stretching vibration. globalresearchonline.net Since the nitrogen atom's lone pair is involved in the aromaticity of the indole ring, the C=O group has more ketonic than amidic character, and its stretching frequency is expected in the range of 1690-1720 cm⁻¹.

Other key vibrational modes include:

C-H stretching: Aromatic C-H stretching from the indole ring appears above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene groups appears just below 3000 cm⁻¹.

C-N stretching: The stretching vibration of the N-acyl bond typically occurs in the 1200-1350 cm⁻¹ region.

C-Cl stretching: The carbon-chlorine stretch is expected in the fingerprint region, typically between 600 and 800 cm⁻¹, and can be useful for confirming the presence of the chloroalkyl group.

Indole Ring Vibrations: Characteristic C=C stretching vibrations of the aromatic and pyrrole (B145914) rings appear in the 1450-1620 cm⁻¹ region.

Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, providing complementary information. The aromatic ring vibrations and the C=C bonds of the indole system would yield strong signals in the Raman spectrum.

Analysis of the vibrational spectra can also provide insights into intermolecular interactions in the solid state. Hydrogen bonding is absent in this N-acylated indole, but dipole-dipole interactions between the polar C=O and C-Cl bonds can influence the crystal packing and lead to shifts in the vibrational frequencies compared to the gas phase or solution. nih.gov

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
Aromatic C-H Stretch3050 - 3150Medium-WeakMedium
Aliphatic C-H Stretch2850 - 2980MediumMedium
Carbonyl (C=O) Stretch1690 - 1720StrongMedium-Weak
Aromatic C=C Stretch1450 - 1620Medium-StrongStrong
C-N Stretch1250 - 1350MediumWeak
C-Cl Stretch600 - 800StrongMedium

Note: These are generalized frequency ranges. The exact position and intensity of bands depend on the molecular environment and physical state. globalresearchonline.netscialert.net

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. nih.gov A single-crystal X-ray diffraction analysis of this compound would provide accurate data on bond lengths, bond angles, and torsional angles, confirming its molecular structure and revealing its preferred conformation and intermolecular packing in the crystal lattice. researchgate.netmdpi.com

Key structural parameters that would be determined include:

Planarity of the Indole Ring: Confirmation of the bicyclic indole system's planarity.

Bond Lengths: The C=O bond length would confirm its double-bond character. The C-N bond would be shorter than a typical C-N single bond due to some degree of resonance.

Conformation: The most significant conformational feature is the torsion angle defined by C(2)-N(1)-C(1')=O(1'). This angle describes the rotation of the acyl group relative to the indole ring. Studies on similar N-acylindoles show that they can adopt either a syn or anti conformation, often influenced by steric and electronic factors.

Crystal Packing: The analysis would reveal how molecules are arranged in the unit cell, highlighting any significant intermolecular interactions, such as π-π stacking between indole rings or dipole-dipole interactions involving the carbonyl and chloro groups, which stabilize the crystal structure. uchicago.edu

Table 4: Illustrative Crystallographic Data for an N-Acylindole Derivative

ParameterIllustrative Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.93
b (Å)10.97
c (Å)14.80
β (°)98.62
Volume (ų)900.1
Z (molecules/unit cell)4
Selected Bond Lengths (Å)
N(1)-C(1')1.39
C(1')-O(1')1.22
C(3')-Cl1.79
**Selected Torsion Angle (°) **
C(2)-N(1)-C(1')-O(1')~165° (near anti-planar)

Note: Data are illustrative and based on a known substituted triazolopyridazinoindole structure for comparison purposes. Actual values for the title compound would need to be determined experimentally. mdpi.com

Computational and Theoretical Chemistry Studies of 3 Chloro 1 1h Indol 1 Yl Propan 1 One

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO energy gaps, charge distribution)

The electronic properties of a molecule are fundamental to its reactivity and stability. Molecular orbital (MO) theory is a cornerstone of this analysis, with particular focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the most likely orbital to accept electrons, acting as an electrophile. wuxiapptec.comyoutube.com

The energy difference between these frontier orbitals, known as the HOMO-LUMO energy gap, is a critical parameter. A smaller gap generally indicates higher reactivity, as less energy is required for electronic excitation. wikipedia.orgresearchgate.net For organic molecules, the HOMO-LUMO gap can also determine the wavelengths of light the compound absorbs, a property measurable by UV-Vis spectroscopy. schrodinger.com

In 3-Chloro-1-(1H-indol-1-yl)propan-1-one, the electronic structure is a composite of the electron-rich indole (B1671886) ring and the electron-withdrawing N-acyl group with its chloroalkyl chain. Density Functional Theory (DFT) calculations are commonly employed to model this. The HOMO is expected to be largely localized on the indole ring, particularly the C2-C3 bond, which is a known nucleophilic site in indoles. wuxiapptec.com Conversely, the LUMO is likely distributed over the carbonyl group and the adjacent atoms, which are the primary electrophilic sites.

Charge distribution analysis, often performed using methods like Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom. This information helps to identify sites susceptible to nucleophilic or electrophilic attack. For this molecule, a significant partial positive charge is expected on the carbonyl carbon, and a partial negative charge on the carbonyl oxygen and the chlorine atom.

Table 1: Representative Frontier Molecular Orbital Data for Aromatic Ketones This table illustrates typical data obtained from DFT calculations for molecules with similar functional groups. The exact values for this compound would require specific calculations.

ParameterRepresentative Value (eV)Significance
HOMO Energy-6.5 to -5.5Indicates electron-donating ability researchgate.net
LUMO Energy-1.5 to -0.5Indicates electron-accepting ability wuxiapptec.com
HOMO-LUMO Gap (ΔE)4.0 to 5.5Correlates with chemical reactivity and stability wikipedia.orgresearchgate.net

Note: Values are illustrative and based on typical ranges for similar organic compounds found in computational studies. researchgate.netnih.gov

Conformational Analysis and Energetics

The three-dimensional structure and flexibility of this compound are defined by rotations around its single bonds. Key torsions include the bond between the indole nitrogen and the carbonyl carbon, and the bonds within the 3-chloropropyl chain. Conformational analysis aims to identify the most stable three-dimensional arrangements (energy minima) and the energy barriers required to transition between them. mdpi.com

Computational methods can systematically rotate these bonds and calculate the potential energy at each step, generating a potential energy surface. This analysis reveals the global minimum (the most stable conformer) and other low-energy local minima. The relative populations of these conformers at a given temperature can be estimated from their calculated energies. Barriers to rotation are important as they determine the molecule's flexibility and the rate at which it can change shape. For instance, a high rotational barrier around the N-CO bond could lead to distinct, slowly interconverting conformers.

Table 2: Hypothetical Conformational Energy Profile This table represents the kind of data generated from a conformational search, showing the relative energies of different stable conformers.

ConformerDihedral Angle (C(ring)-N-C=O)Relative Energy (kcal/mol)Key Feature
A (Global Minimum)~0°0.0Planar arrangement between indole and carbonyl
B (Local Minimum)~180°+1.5Anti-planar arrangement
C (Local Minimum)~90°+4.0Orthogonal, non-conjugated arrangement

Note: Data is hypothetical and for illustrative purposes only.

Reaction Mechanism Elucidation

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the entire energy profile of a chemical transformation. nih.gov This includes identifying reactants, products, intermediates, and, crucially, the high-energy transition states that connect them.

The synthesis of this compound typically involves the N-acylation of indole with 3-chloropropionyl chloride. A similar reaction has been described for the synthesis of 3-chloro-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one. chemicalbook.com Computational modeling of this reaction would involve:

Locating the Transition State: Calculating the structure and energy of the transition state for the nucleophilic attack of the indole nitrogen on the carbonyl carbon of the acyl chloride.

Calculating Activation Energy: Determining the energy difference between the reactants and the transition state, which corresponds to the activation barrier of the reaction.

Mapping the Reaction Coordinate: Following the reaction path from the transition state down to the reactants and the tetrahedral intermediate, and then to the products after the elimination of the chloride ion.

This analysis provides a quantitative understanding of the reaction's feasibility and kinetics, complementing experimental observations.

Spectroscopic Property Prediction and Validation

Computational methods can predict various types of spectra, which can then be compared with experimental data to confirm a molecule's structure.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predicted values are often highly correlated with experimental spectra, aiding in peak assignment and structural verification. For example, ¹H-NMR data for the related compound 3-chloro-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one shows distinct signals for the aromatic and aliphatic protons, which can be used as a basis for comparison. chemicalbook.com

IR Spectroscopy: Vibrational frequencies can be calculated to predict an infrared (IR) spectrum. The predicted spectrum shows characteristic peaks, such as the C=O stretching frequency of the ketone and vibrations associated with the indole ring and the C-Cl bond. Comparing the predicted and experimental IR spectra helps confirm the presence of key functional groups. biointerfaceresearch.comresearchgate.net

Mass Spectrometry: While direct prediction of a full mass spectrum is complex, computational tools can help analyze fragmentation patterns observed in techniques like electron ionization mass spectrometry. nist.govnist.gov

Table 3: Illustrative Comparison of Predicted and Experimental Spectroscopic Data

Spectroscopic DataPredicted ValueExperimental Reference (from related compounds)
¹H NMR (Carbonyl α-CH₂)δ 3.9-4.1 ppmδ 3.92 ppm chemicalbook.com
¹H NMR (CH₂-Cl)δ 3.1-3.3 ppmδ 3.20 ppm chemicalbook.com
IR (C=O Stretch)1680-1700 cm⁻¹~1637 cm⁻¹ biointerfaceresearch.com

Note: Predicted values are estimates. Experimental values are from the related compound 3-chloro-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one and other ketones for illustrative comparison.

Molecular Dynamics Simulations

While the methods above often examine static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of this compound over time. nih.gov In an MD simulation, the motion of every atom is calculated over a period, governed by a force field that approximates the interatomic forces.

MD simulations are particularly useful for:

Exploring Conformational Space: An MD trajectory can reveal the different conformations the molecule adopts in solution and the transitions between them, providing a dynamic view that complements static conformational analysis.

Solvent Interactions: By explicitly including solvent molecules (e.g., water) in the simulation box, MD can model how the solvent organizes around the solute and how hydrogen bonds or other interactions influence the solute's structure and dynamics.

Assessing Stability: For complex systems, MD simulations can assess the stability of a particular binding pose or molecular conformation over nanoseconds or longer. nih.gov

For this compound, MD simulations could be used to understand its flexibility in an aqueous environment and to identify the most persistent intermolecular interactions with solvent molecules.

Role As a Synthetic Intermediate and Building Block in Organic Chemistry

Precursor for Novel Heterocyclic Scaffolds (e.g., pyridoindoles, other fused systems beyond the indole (B1671886) core)

Pyridoindoles and other fused heterocyclic systems are prominent structural motifs in numerous biologically active natural products and pharmaceutical agents. The synthesis of these frameworks often relies on strategic cyclization reactions. In principle, a molecule like 3-Chloro-1-(1H-indol-1-yl)propan-1-one could serve as a key building block for such systems. For instance, intramolecular cyclization following substitution of the chloride could lead to the formation of new rings fused to the indole core.

However, a comprehensive review of published scientific literature and patent databases reveals no specific examples or detailed research findings where this compound is explicitly used as a precursor for the synthesis of pyridoindoles or other novel fused heterocyclic scaffolds. While methods exist for synthesizing pyrido[3,4-b]indol-1(2H)-one derivatives from other β-carboline precursors mdpi.com, the pathway from the subject compound is not documented.

Building Block for the Synthesis of Complex Organic Molecules

The term "building block" in organic synthesis refers to a molecule that can be incorporated into a larger, more complex structure, often in a convergent manner. The indole moiety itself is a privileged scaffold in medicinal chemistry. The chloropropanoyl side chain of this compound provides a handle for attaching it to other molecular fragments.

Despite its potential, there is a notable absence of specific documented instances in scientific literature of this compound being employed as a building block in the total synthesis or modular synthesis of complex organic molecules. Research on related chloro-containing indole derivatives focuses on different substitution patterns, such as at the C3 or C5 positions of the indole ring, for creating compounds with potential biological activity. chemscene.comsigmaaldrich.com

Applications in Materials Science (e.g., as monomers for polymers if non-biological, or other material functionalizations)

Indole-containing polymers and materials are of interest due to their potential electronic, optical, and biological properties. A bifunctional molecule like this compound could theoretically act as a monomer in polymerization reactions or be used to functionalize the surface of materials.

A thorough search of the materials science literature indicates that the specific application of this compound as a monomer for polymer synthesis or for other material functionalizations has not been reported. The research in this area tends to focus on other functionalized indoles or different polymerizable groups.

Development of Ligands and Catalysts Based on the Structural Motif (if applicable)

Indole-based structures are known to be effective ligands in coordination chemistry and catalysis, often forming pincer-type complexes with transition metals. google.com The nitrogen and potential additional donor atoms can coordinate to a metal center, creating a catalytically active species.

While the development of ligands and catalysts is an active area of research for many heterocyclic compounds, there are no specific studies or reports on the design, synthesis, or application of ligands or catalysts derived from the this compound structural motif.

Q & A

Q. What are the common synthetic routes for preparing 3-Chloro-1-(1H-indol-1-yl)propan-1-one?

A key method involves nucleophilic substitution of α-chlorinated propan-1-one intermediates with indole derivatives. For example, 3-chloro-propan-1-one precursors (e.g., 3-chloro-1-(4-methylphenyl)propan-1-one) can react with indole under basic conditions, leveraging sodium iodide or methoxide to facilitate substitution . Another approach employs ring-opening reactions of cyclic ketones (e.g., cyclopropane derivatives) with chlorinating agents, as demonstrated in visible light-mediated halogenation protocols . Optimization of reaction time, solvent (e.g., acetonitrile or ethanol), and stoichiometric ratios is critical to maximize yield and purity.

Q. How can NMR spectroscopy and X-ray crystallography be applied to characterize this compound?

  • NMR : 1H^1H and 13C^{13}C NMR are essential for structural confirmation. For example, the carbonyl carbon (C=O) typically resonates at δ ~195 ppm in 13C^{13}C NMR, while adjacent chlorinated methylene protons (CH2_2-Cl) appear as triplets near δ 3.3–3.8 ppm in 1H^1H NMR .
  • X-ray crystallography : Single-crystal analysis resolves bond lengths and angles, particularly for verifying the indole-chloropropanone linkage. SHELX programs (e.g., SHELXL) are widely used for refinement, with validation via R-factors (<5% for high-resolution data) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can model reaction pathways by analyzing frontier molecular orbitals (FMOs) and electrostatic potential maps. For instance, the electrophilic α-carbon adjacent to the carbonyl group shows high susceptibility to nucleophilic attack, aligning with experimental observations of SN2 reactivity . Bond dissociation energies (BDEs) for the C-Cl bond (~70–80 kcal/mol) further quantify the feasibility of substitution .

Q. What strategies are recommended for identifying and mitigating chlorinated by-products during synthesis?

By-products like 3-chloro-2-(methylamino)-1-arylpropan-1-one may form due to incomplete substitution or competing reactions. Strategies include:

  • Chromatographic monitoring : HPLC or GC-MS to track reaction progress and detect impurities .
  • Recrystallization : Purification using ethanol or acetone to isolate the target compound from halogenated by-products .
  • Mechanistic studies : Kinetic profiling to identify side-reaction pathways (e.g., bromination of unreacted intermediates) .

Q. How does the indole moiety influence the compound’s biological activity in enzyme inhibition studies?

The indole ring enables π-π stacking and hydrogen bonding with biological targets (e.g., GABA aminotransferase). Computational docking (using MOE or AutoDock) reveals that the planar indole structure fits into hydrophobic enzyme pockets, while the chloropropanone group acts as an electrophilic "warhead" for covalent inhibition . Experimental IC50_{50} values and kinetic assays (e.g., time-dependent inactivation) validate these interactions .

Methodological Notes

  • Synthesis optimization : Use inert atmospheres (N2_2) to prevent oxidation of sensitive intermediates .
  • Crystallization : Slow evaporation from dichloromethane/hexane mixtures yields high-quality crystals for XRD .
  • Safety : Handle chlorinated intermediates in fume hoods; monitor for exothermic reactions during halogenation steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.